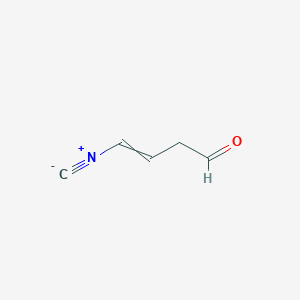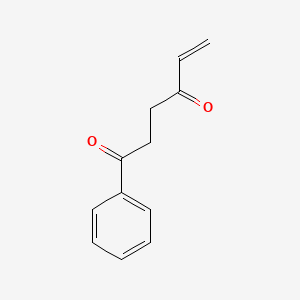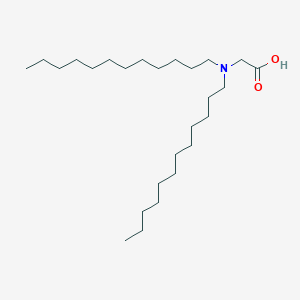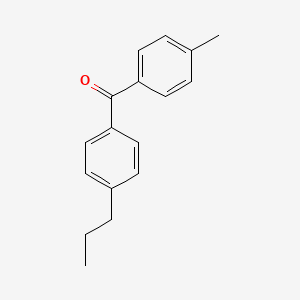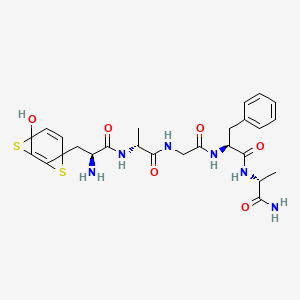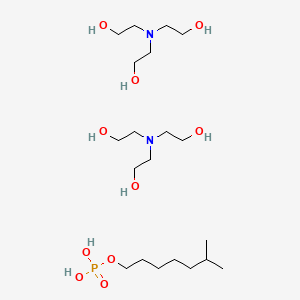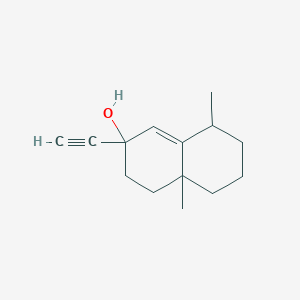
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a complex organic compound with the molecular formula C15H24O. It belongs to the class of naphthalenemethanol derivatives and is characterized by its unique structure, which includes an ethynyl group and multiple methyl groups attached to an octahydronaphthalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a naphthalene derivative followed by hydrogenation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong bases like sodium hydride (NaH) for deprotonation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: A structurally related compound with similar chemical properties.
γ-Eudesmol: Another naphthalenemethanol derivative with different functional groups.
Rosifoliol: A stereoisomer with distinct biological activities.
Uniqueness
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The presence of multiple methyl groups also contributes to its unique chemical and physical properties.
Propriétés
Numéro CAS |
66362-94-5 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-ethynyl-4a,8-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-4-14(15)9-8-13(3)7-5-6-11(2)12(13)10-14/h1,10-11,15H,5-9H2,2-3H3 |
Clé InChI |
HVMJYQQXGGDCCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1=CC(CC2)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



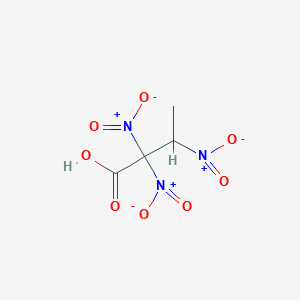
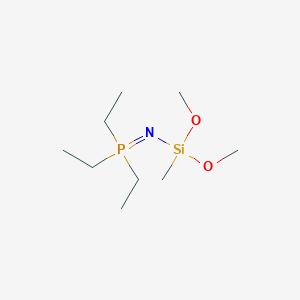
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

